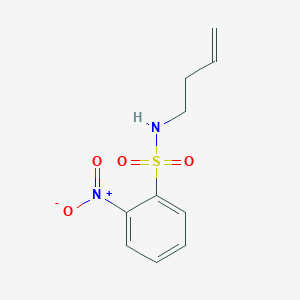

Benzenesulfonamide, N-3-butenyl-2-nitro-

Description

BenchChem offers high-quality Benzenesulfonamide, N-3-butenyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-3-butenyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-enyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLIADDDXREADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464459 | |

| Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-33-0 | |

| Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzenesulfonamide, N-3-butenyl-2-nitro- CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Benzenesulfonamide, N-3-butenyl-2-nitro-, including its identifiers, physicochemical properties, a representative synthetic protocol, and a general workflow for the evaluation of its biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with established methodologies for analogous sulfonamide derivatives to provide a practical resource for researchers.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is critical for research and development. The following tables summarize the key identifiers and computed physicochemical properties for Benzenesulfonamide, N-3-butenyl-2-nitro-.

Table 1: Chemical Identifiers [1]

| Identifier Type | Value |

| CAS Number | 90870-33-0 |

| Molecular Formula | C10H12N2O4S |

| IUPAC Name | N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide |

| InChI | InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2 |

| InChIKey | IDLIADDDXREADH-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] |

| Synonyms | N-but-3-enyl-2-nitrobenzenesulfonamide, N-(3-butenyl)-2-nitrobenzenesulfonamide, 2-nitro-N-(but-3-enyl)benzenesulfonamide |

Table 2: Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 256.28 g/mol |

| Monoisotopic Mass | 256.05177804 Da |

| Topological Polar Surface Area | 100 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Complexity | 369 |

| XLogP3-AA | 2.5 |

Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of Benzenesulfonamide, N-3-butenyl-2-nitro-. This protocol is based on the well-established Fukuyama-Mitsunobu reaction, a versatile method for the N-alkylation of sulfonamides.[2][3]

Synthesis of N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide

This two-step procedure involves the initial formation of the sulfonamide from 2-nitrobenzenesulfonyl chloride and an amine, followed by N-alkylation. A more direct, one-step approach is also described.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

But-3-en-1-amine

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-en-1-amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents). Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Benzenesulfonamide, N-3-butenyl-2-nitro-.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, NO₂, N-H).

Logical Workflow for Biological Evaluation

Given the broad spectrum of biological activities reported for benzenesulfonamide derivatives, a systematic screening workflow is essential. The following diagram illustrates a general approach for the initial biological evaluation of a novel sulfonamide compound like Benzenesulfonamide, N-3-butenyl-2-nitro-.

Caption: General Workflow for Biological Evaluation.

Disclaimer: Due to the lack of specific literature on the biological activity and mechanism of action for Benzenesulfonamide, N-3-butenyl-2-nitro-, a specific signaling pathway diagram cannot be provided at this time. The generation of such a diagram without experimental evidence would be speculative and scientifically unsound. The workflow provided above represents a standard approach for the initial biological characterization of a novel chemical entity in a drug discovery context.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Structure Elucidation of N-3-butenyl-2-nitro-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-3-butenyl-2-nitro-benzenesulfonamide, a key intermediate in organic synthesis. This document details the synthetic protocol for its preparation and a thorough analysis of its structural features using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental data are presented in a clear, tabular format for ease of comparison. Furthermore, this guide includes detailed experimental workflows and a hypothetical signaling pathway, visualized using Graphviz (DOT language), to illustrate the logical steps in its characterization and potential biological relevance.

Synthesis and Purification

N-3-butenyl-2-nitro-benzenesulfonamide can be synthesized by the reaction of 2-nitrobenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl chloride by the amine.

Experimental Protocol: Synthesis of N-3-butenyl-2-nitro-benzenesulfonamide

-

Reaction Setup: To a solution of 3-buten-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-3-butenyl-2-nitro-benzenesulfonamide as a solid.

Structure Elucidation

The structure of the synthesized N-3-butenyl-2-nitro-benzenesulfonamide was confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.05 - 7.95 | m | 1H | - | Ar-H |

| 7.80 - 7.70 | m | 3H | - | Ar-H |

| 5.85 - 5.70 | m | 1H | - | -CH=CH₂ |

| 5.20 - 5.10 | m | 2H | - | -CH=CH ₂ |

| 5.05 | t | 1H | 6.0 | NH |

| 3.20 | q | 2H | 6.5 | -N-CH ₂- |

| 2.35 | q | 2H | 6.7 | -CH ₂-CH=CH₂ |

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 147.8 | C -NO₂ |

| 138.2 | Ar-C |

| 133.5 | C H=CH₂ |

| 133.0 | Ar-C H |

| 131.2 | Ar-C H |

| 125.5 | Ar-C H |

| 124.0 | Ar-C H |

| 117.8 | -CH=C H₂ |

| 42.5 | -N-C H₂- |

| 33.0 | -C H₂-CH=CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3285 | Medium | N-H Stretch |

| 3080 | Weak | =C-H Stretch (alkene) |

| 2925 | Medium | C-H Stretch (alkane) |

| 1640 | Medium | C=C Stretch (alkene) |

| 1545 | Strong | N-O Asymmetric Stretch (NO₂) |

| 1370 | Strong | N-O Symmetric Stretch (NO₂) |

| 1340 | Strong | S=O Asymmetric Stretch |

| 1160 | Strong | S=O Symmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 258.06 | 45 | [M]⁺ (Molecular Ion) |

| 186.01 | 100 | [M - C₄H₇N]⁺ |

| 140.00 | 65 | [C₆H₄NO₂S]⁺ |

| 76.01 | 30 | [C₆H₄]⁺ |

| 55.05 | 80 | [C₄H₇]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and structure elucidation of N-3-butenyl-2-nitro-benzenesulfonamide.

Caption: Workflow for Synthesis and Structure Elucidation.

Hypothetical Signaling Pathway

While the specific biological activity of N-3-butenyl-2-nitro-benzenesulfonamide is not extensively studied, related sulfonamide compounds are known to interact with various biological targets. The following diagram depicts a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The structure of N-3-butenyl-2-nitro-benzenesulfonamide has been successfully synthesized and characterized using a suite of modern analytical techniques. The presented NMR, IR, and MS data are in full agreement with the proposed structure. This guide provides a comprehensive resource for researchers working with this and related compounds, offering detailed experimental protocols and clear data presentation. The provided visualizations offer a clear workflow for its synthesis and characterization, and a potential framework for investigating its biological activity.

A Technical Guide to N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide: Synthesis, Physicochemical Properties, and Postulated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide (CAS No: 90870-33-0). Benzenesulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents. The introduction of a 2-nitro group and an N-alkenyl substituent presents a unique chemical architecture with potential for novel biological activities. Due to the limited availability of specific experimental data for this compound, this document outlines its known physicochemical properties, a proposed synthetic route, and postulates its biological activities based on the known functions of its constituent chemical moieties. Furthermore, it provides detailed, exemplary experimental protocols for its synthesis and for the investigation of its potential anti-inflammatory effects, offering a foundational roadmap for future research.

Chemical and Physical Properties

N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide is an organic compound containing a benzenesulfonamide core, a nitro group at the ortho position of the benzene ring, and a butenyl group attached to the sulfonamide nitrogen.[1] While extensive experimental data is not available, its basic properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide | ChemSrc[1] |

| Synonyms | Benzenesulfonamide, N-3-butenyl-2-nitro- | Guidechem[2] |

| N-(2-nitrobenzenesulfonyl)-N-(but-3-enyl)amine | ChemSrc[1] | |

| CAS Number | 90870-33-0 | Guidechem[2] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | ChemSrc[1] |

| Molecular Weight | 256.28 g/mol | Calculated |

Proposed Synthesis

The synthesis of N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide can be achieved via a standard nucleophilic substitution reaction. This involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-buten-1-amine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar aprotic solvent is typically used as the reaction medium.

References

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Comprehensive Reactivity Profile for Modern Organic Synthesis and Drug Development

An In-depth Technical Guide

The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and valuable tool in the arsenal of synthetic organic chemists, particularly within the realms of pharmaceutical and natural product synthesis. Its unique reactivity profile, characterized by facile introduction, robust stability under various conditions, and mild, selective cleavage, distinguishes it from other sulfonyl protecting groups. This guide provides a comprehensive overview of the nosyl group's reactivity, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in its effective application.

Core Reactivity and Principles

The nosyl group is primarily employed as a protecting group for primary and secondary amines. The presence of the ortho-nitro group plays a crucial role in activating the sulfonyl group, enhancing its electrophilicity and facilitating its reaction with nucleophiles.[1] This activation also renders the resulting sulfonamide's N-H proton sufficiently acidic to be easily removed by a weak base, enabling subsequent N-alkylation reactions, a cornerstone of the renowned Fukuyama Amine Synthesis.[2]

A key advantage of the nosyl group over traditional sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group is its mild deprotection conditions. While the removal of a tosyl group often requires harsh reductive or strongly acidic conditions, the nosyl group can be readily cleaved by nucleophilic aromatic substitution with a variety of thiol reagents under neutral or mildly basic conditions.[2][3] This orthogonality allows for the selective deprotection of a nosylated amine in the presence of other sensitive functional groups and protecting groups, a critical feature in complex multi-step syntheses.[4]

The deprotection mechanism proceeds through the formation of a Meisenheimer complex, where a thiolate anion attacks the electron-deficient aromatic ring of the nosyl group.[2] This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl disulfide.

Quantitative Data on Nosyl Group Transformations

To facilitate the practical application of the nosyl group, the following tables summarize quantitative data for its installation and cleavage under various conditions.

Table 1: Nosylation of Amines

| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Primary Amine (generic) | 2-Nitrobenzenesulfonyl chloride, Pyridine, CH2Cl2 | Not Specified | High | [5] |

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride, Triethylamine, CH2Cl2, 0 °C to rt | 2 h | 99% | [6] |

| Hydroxyl-terminated polyisobutylene | 2-Nitrobenzenesulfonyl chloride, DMAP, Triethylamine, THF | 7 h | ~80% conversion | [7] |

| Hydroxyl-terminated polyisobutylene | 2-Nitrobenzenesulfonyl chloride, DMAP, Triethylamine, THF | 24 h | ~90% conversion | [7] |

Table 2: Denosylation of N-Nosylamines

| N-Nosyl Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH, Acetonitrile, 50 °C | 40 min | 89-91% | [2] |

| N-Nosyl-α-amino acids | Mercaptoacetic acid, Sodium methoxide, Acetonitrile/Methanol, reflux | Not Specified | High | [8] |

| Various primary and secondary nosyl derivatives | Solid-supported thiol, Cs2CO3, DMF, rt | 24 h | High | [9] |

| Various primary and secondary nosyl derivatives | Solid-supported thiol, Cs2CO3, THF, Microwave (80 °C) | 6 min (6 cycles of 1 min) | High | [9] |

| N-(4-Methoxybenzyl)-alkylamines | n-Dodecanethiol, LiOH, rt | Not Specified | Good | [10] |

| N-(4-Methoxybenzyl)-alkylamines | p-Mercaptobenzoic acid, K2CO3, DMF, 40 °C | 12 h | Excellent | [10] |

| N-Nosyl tryptamines | Thiophenol, Cs2CO3, DMF, 50 °C | Not Specified | High | [11] |

Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine

To a solution of the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C is added 2-nitrobenzenesulfonyl chloride (1.05 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with 1 M HCl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-nosylated amine.[6]

Protocol 2: General Procedure for Denosylation using Thiophenol

To a solution of the N-nosylated amine (1.0 eq) in acetonitrile is added thiophenol (2.5 eq) and potassium carbonate (2.5 eq). The mixture is stirred at 50 °C for 40 minutes. After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[2]

Protocol 3: Fukuyama-Mitsunobu Alkylation

To a solution of the N-nosyl sulfonamide (1.0 eq), an alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in a suitable solvent such as THF or dioxane at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-alkylated sulfonamide.[12][13][14]

Visualization of Key Processes

To further elucidate the utility of the nosyl group, the following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows.

References

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to Nitrobenzenesulfonamides as Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nitrobenzenesulfonamides as versatile protecting groups for primary and secondary amines, a critical functional group in a vast array of pharmaceuticals and biologically active molecules. The unique characteristics of these protecting groups, particularly their stability under various conditions and the mild methods for their removal, make them an invaluable tool in modern organic synthesis.

Introduction to Nitrobenzenesulfonamide Protecting Groups

Nitrobenzenesulfonamides, commonly referred to as "nosyl" (Ns) or "nosylates," are a class of protecting groups for amines that have gained significant traction in organic synthesis. The most commonly employed variants are the 2-nitrobenzenesulfonyl (2-Ns), 4-nitrobenzenesulfonyl (4-Ns), and 2,4-dinitrobenzenesulfonyl (DNs) groups. Their utility stems from a combination of factors:

-

Ease of Introduction: They are readily introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base.

-

Activation for N-Alkylation: The strongly electron-withdrawing nature of the nitro-substituted aryl ring renders the N-H proton of a primary amine-derived sulfonamide sufficiently acidic to be easily deprotonated. This facilitates subsequent N-alkylation under both standard and Mitsunobu conditions, providing a high-yielding route to secondary amines. This is a key advantage over less acidic sulfonamides like tosylamides.[1]

-

Stability: Nitrobenzenesulfonamides are robust and stable under both acidic and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

-

Mild Deprotection: The most significant advantage of nitrobenzenesulfonamides is their facile cleavage under mild, nucleophilic conditions, typically with a thiol and a base. This orthogonality to many other protecting groups is a cornerstone of their utility in complex multi-step syntheses.

The Chemistry of Protection and Deprotection

Protection of Amines

The protection of a primary or secondary amine is typically achieved by reacting it with the corresponding nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine, pyridine, or 2,6-lutidine. The reaction is generally high-yielding.

N-Alkylation of Nitrobenzenesulfonamides: The Fukuyama Amine Synthesis

A key application of nitrobenzenesulfonamides is the synthesis of secondary amines from primary amines, a process known as the Fukuyama Amine Synthesis.[3] After protection of the primary amine as a nitrobenzenesulfonamide, the resulting sulfonamide is alkylated. The acidity of the N-H proton allows for alkylation under either conventional conditions with an alkyl halide and a base or, more notably, under the mild conditions of the Mitsunobu reaction with an alcohol.[3][4]

Deprotection of Nitrobenzenesulfonamides

The removal of the nitrobenzenesulfonyl group is the most attractive feature of this class of protecting groups. Deprotection is achieved via a nucleophilic aromatic substitution (SNAAr) mechanism. A soft nucleophile, typically a thiolate anion, attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group, forming a Meisenheimer complex.[3] This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine.

Comparative Analysis of Nitrobenzenesulfonamide Protecting Groups

The choice of the specific nitrobenzenesulfonamide derivative depends on the desired reactivity and the need for orthogonal deprotection strategies.

| Protecting Group | Structure | Key Features |

| 2-Nitrobenzenesulfonyl (2-Ns or Nosyl) | 2-NO₂-C₆H₄-SO₂- | The most commonly used variant. Offers a good balance of stability and mild deprotection. |

| 4-Nitrobenzenesulfonyl (4-Ns) | 4-NO₂-C₆H₄-SO₂- | Generally similar in reactivity to the 2-Ns group, though some reports suggest potential side reactions during deprotection that are not observed with the 2-nitro isomer.[5] |

| 2,4-Dinitrobenzenesulfonyl (DNs) | 2,4-(NO₂)₂-C₆H₃-SO₂- | The two nitro groups render the aromatic ring highly electron-deficient, making it significantly more susceptible to nucleophilic attack. This allows for much milder deprotection conditions compared to the mono-nitro derivatives.[6][7] |

The increased reactivity of the 2,4-dinitrobenzenesulfonyl group allows for selective deprotection in the presence of a 2-nitrobenzenesulfonyl group. This orthogonality is highly valuable in the synthesis of complex molecules with multiple amine functionalities, such as polyamines.[6] For instance, the DNs group can often be removed with a thiol alone, whereas the Ns group typically requires the presence of a base to generate the more nucleophilic thiolate.[2][7]

Quantitative Data on Protection and Deprotection

The following tables summarize typical yields for the key steps in the application of 2-nitrobenzenesulfonamides.

Table 1: Alkylation of 2-Nitrobenzenesulfonamides

| N-Protected Amine | Alkylating Agent | Conditions | Yield (%) |

| N-(Propyl)-2-nitrobenzenesulfonamide | Benzyl bromide | A: BnBr (1.1 eq), K₂CO₃ (2 eq), DMF, 23°C, 1 hr | 98 |

| N-(Benzyl)-2-nitrobenzenesulfonamide | Isopropyl iodide | B: i-PrI (1.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 30 min | 95 |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenyl-1-propanol | C: ROH (1.3 eq), DEAD (1.3 eq), PPh₃ (1.3 eq), CH₂Cl₂, 23°C, 1 hr | 95 |

| N-(Allyl)-2-nitrobenzenesulfonamide | 1-Heptanol | C: ROH (1.3 eq), DEAD (1.3 eq), PPh₃ (1.3 eq), CH₂Cl₂, 23°C, 1 hr | 97 |

Data sourced from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

Table 2: Deprotection of 2-Nitrobenzenesulfonamides

| N,N-Disubstituted-2-nitrobenzenesulfonamide | Conditions | Yield (%) |

| N-(Propyl)-N-(benzyl)- | TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min | 93 |

| N-(Benzyl)-N-(isopropyl)- | TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min | 90 |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)- | MA: HSCH₂CO₂H (2 eq), LiOH (4 eq), DMF, 23°C, 1 hr | 91 |

| N-(Allyl)-N-(heptyl)- | TP: PhSH (1.2 eq), K₂CO₃ (3 eq), DMF, 23°C, 40 min | 95 |

Data sourced from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

Experimental Protocols

Protocol for Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

-

To a stirred solution of the primary amine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C is added triethylamine (1.5 eq).

-

2-Nitrobenzenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol for N-Alkylation via the Fukuyama-Mitsunobu Reaction

This procedure is a general representation of the Fukuyama-Mitsunobu reaction.[8]

-

To a solution of the N-monosubstituted nitrobenzenesulfonamide (1.0 eq), the alcohol (1.3 eq), and triphenylphosphine (PPh₃) (1.3 eq) in an appropriate solvent such as dichloromethane or THF at 0°C is added diethylazodicarboxylate (DEAD) (1.3 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the N,N-disubstituted nitrobenzenesulfonamide.

Note: For improved byproduct removal, di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine can be used as the Mitsunobu reagents.

Protocol for Deprotection using Thiophenol and Potassium Carbonate

This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.50 (2004); Vol. 78, p.23 (2002).[6]

-

To a solution of the N,N-disubstituted nitrobenzenesulfonamide (1.0 eq) in dimethylformamide (DMF) is added potassium carbonate (3.0 eq) and thiophenol (1.2 eq).

-

The mixture is stirred at room temperature for 40 minutes.

-

The reaction mixture is diluted with water and extracted with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with aqueous sodium hydroxide solution and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amine can be purified by column chromatography or distillation.

Protocol for Deprotection of a 2,4-Dinitrobenzenesulfonamide

This procedure is based on the increased reactivity of the DNs group.[6][7]

-

To a stirred solution of the 2,4-dinitrobenzenesulfonamide (1.0 eq) in DMF is added 2-mercaptoethanol (2.0 eq).

-

The reaction is stirred at room temperature for 1 hour.

-

The reaction mixture is diluted with water and extracted with an appropriate organic solvent.

-

The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Conclusion

Nitrobenzenesulfonamides offer a powerful and versatile strategy for the protection and manipulation of primary and secondary amines. Their stability, the ability to activate the N-H bond for alkylation, and, most importantly, the mild conditions required for their removal make them a superior choice to many traditional amine protecting groups. The availability of different derivatives, such as the 2-nitro and 2,4-dinitro versions, allows for the implementation of orthogonal protection strategies, further expanding their utility in the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical and life sciences industries.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Sulfonamide Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high yield and purity. Among the arsenal of protective strategies for amines, sulfonamides stand out for their unique combination of stability and tunable reactivity. This technical guide provides a comprehensive overview of the key features of commonly employed sulfonamide protecting groups—tosyl (Ts), nosyl (Ns), and dansyl (Ds)—with a focus on their introduction, stability, and cleavage. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in navigating the application of these essential synthetic tools.

Core Features of Sulfonamide Protecting Groups

Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride. The resulting N-S bond is generally robust, rendering the protected amine's lone pair significantly less nucleophilic and basic.[1] This diminished reactivity is a consequence of the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair.[1] Key advantages of employing sulfonamide protecting groups include:

-

High Stability: Sulfonamides exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media, making them suitable for complex synthetic sequences.[2]

-

Modulation of Reactivity: The electronic properties of the aryl moiety of the sulfonyl group can be tuned to modulate the stability and cleavage conditions of the sulfonamide.

-

Crystalline Nature: Sulfonamide derivatives are often crystalline solids, which facilitates their purification by recrystallization.

Comparative Analysis of Common Sulfonamide Protecting Groups

The selection of a specific sulfonamide protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups and the tolerance of the substrate to various deprotection conditions.

Data Presentation: Stability of Sulfonamide Protecting Groups

| Protecting Group | Structure | Stability to Aqueous Acid (e.g., HBr/AcOH) | Stability to Aqueous Base (e.g., NaOH) | Stability to Nucleophiles (e.g., Thiolates) | Key Cleavage Methods |

| Tosyl (Ts) |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Very High[4] | Very High | High | Strong Acid (HBr, H₂SO₄), Reductive (Na/NH₃, SmI₂, Mg/MeOH)[2][5][6] |

| Nosyl (Ns) |

| High | Moderate | Low | Nucleophilic Aromatic Substitution (e.g., thiophenol)[7][8] |

| Dansyl (Ds) |

| Very High | Very High | Very High | Reductive cleavage (potential, requires optimization) |

Note: The stability of sulfonamides can be influenced by the nature of the amine (primary, secondary, aryl, alkyl) and the specific reaction conditions (temperature, concentration, solvent).

Experimental Protocols

Protection of Amines as Sulfonamides

General Procedure for Tosylation of a Primary Amine:

-

Dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Add a base, typically pyridine (used as solvent) or triethylamine (1.5-2.0 equiv).[9]

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Nosylation of a Secondary Amine:

-

Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (1.5-2.0 equiv).

-

Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv).

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by chromatography.

General Procedure for Dansylation of an Amino Acid: [2][10]

-

Dissolve the amino acid (1.0 equiv) in a sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.8).[10]

-

Prepare a solution of dansyl chloride (1.1-1.5 equiv) in a water-miscible organic solvent like acetone or acetonitrile.[11]

-

Add the dansyl chloride solution to the amino acid solution and stir at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 38 °C for 90-120 min).[11]

-

The reaction is often used for analytical purposes, and the product is typically analyzed directly by HPLC-MS. For preparative scale, an extractive workup would be required.

Deprotection of Sulfonamides

Deprotection of N-Tosyl Amides using HBr in Acetic Acid: [5]

-

Dissolve the N-tosyl amide in a solution of 33% HBr in acetic acid. A scavenger such as phenol may be added.

-

Heat the reaction mixture at 90-100 °C for several hours (e.g., 4-16 hours), monitoring by TLC.[4]

-

Cool the reaction mixture and carefully dilute with water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

-

Extract the free amine with an organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

-

Purify the amine as required.

Deprotection of N-Nosyl Amides using Thiophenol: [7]

-

Dissolve the N-nosyl amide (1.0 equiv) in a solvent such as DMF or acetonitrile.

-

Add thiophenol (2.0-3.0 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[12]

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-4 hours, monitoring by TLC.[7]

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer extensively with an aqueous base (e.g., 1 M NaOH) to remove thiophenol and the thioether byproduct, followed by water and brine.

-

Dry the organic layer, filter, and concentrate to afford the deprotected amine.

Proposed Deprotection of N-Dansyl Amides:

The dansyl group is known for its high stability, and specific, mild deprotection protocols are not as well-established as for the tosyl and nosyl groups. Reductive methods that are effective for the cleavage of robust tosylamides are promising candidates.

-

Samarium Iodide (SmI₂): This powerful single-electron transfer agent is known to cleave tosylamides. A similar protocol could be explored for dansylamides. The reaction is typically carried out in THF, often with an additive like HMPA or DMPU, at room temperature.[6]

-

Magnesium in Methanol: This reducing system can also be effective for the cleavage of sulfonamides.[2]

-

Electrochemical Reduction: Reductive electrochemical methods have been shown to cleave the N-S bond in sulfonamides and could be a viable, though less common, approach.

Note: These proposed methods for dansyl deprotection would require optimization for specific substrates.

Visualization of Workflows and Relationships

Logical Relationship: Selection of a Sulfonamide Protecting Group

The choice of a sulfonamide protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates the key considerations in this selection process.

Experimental Workflow: Protection-Deprotection Cycle

The following diagram outlines the general workflow for the use of a sulfonamide protecting group in a multi-step synthesis.

Conclusion

Sulfonamide protecting groups are indispensable tools in modern organic synthesis, offering a high degree of stability that allows for complex molecular manipulations. The choice between tosyl, nosyl, and dansyl groups hinges on a careful evaluation of the required stability, the desired cleavage conditions, and the principle of orthogonality within the broader synthetic context. While tosyl and nosyl groups have well-defined and reliable deprotection strategies, the robust nature of the dansyl group makes its removal more challenging, often requiring harsh reductive conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the effective implementation of these versatile protecting groups in their synthetic endeavors. Further research into developing milder and more selective cleavage methods, particularly for the highly stable dansyl group, will continue to enhance the utility of sulfonamides in the synthesis of complex molecules.

References

- 1. rsc.org [rsc.org]

- 2. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Molecular weight and formula of Benzenesulfonamide, N-3-butenyl-2-nitro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of Benzenesulfonamide, N-3-butenyl-2-nitro-. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information from closely related analogues and general chemical principles to provide a foundational understanding for research and development purposes.

Chemical Identity and Properties

Benzenesulfonamide, N-3-butenyl-2-nitro- is a chemical compound within the sulfonamide class, characterized by a benzenesulfonamide core structure with a 2-nitro group and an N-substituted 3-butenyl group.

| Property | Value | Source |

| Molecular Formula | C10H12N2O4S | [1] |

| Molecular Weight | 256.28 g/mol | [1] |

| CAS Number | 90870-33-0 | [1][2] |

| Canonical SMILES | C=CCCNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] | [1] |

| Synonyms | N-(but-3-enyl)-2-nitrobenzenesulfonamide, N-But-3-enyl o-nitrobenzenesulfonamide, N-(2-nitrobenzenesulfonyl)-N-(but-3-enyl)amine, 2-nitro-N-(but-3-enyl)benzenesulfonamide | [2] |

Proposed Synthesis

Caption: Proposed synthesis workflow for Benzenesulfonamide, N-3-butenyl-2-nitro-.

The following is a generalized, hypothetical protocol for the synthesis of Benzenesulfonamide, N-3-butenyl-2-nitro-, based on similar documented reactions for other sulfonamides.

-

Preparation: To a solution of 3-buten-1-amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents).

-

Reaction: Cool the mixture in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled amine solution with continuous stirring.

-

Incubation: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash it sequentially with water and brine, and then dry it over an anhydrous salt such as sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Benzenesulfonamide, N-3-butenyl-2-nitro-.

Potential Biological Activity and Signaling Pathways

Specific biological data for Benzenesulfonamide, N-3-butenyl-2-nitro- is not available. However, the structural motifs present in the molecule, namely the benzenesulfonamide core and the nitro group, are found in many biologically active compounds.

-

Benzenesulfonamide Moiety: The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and antimicrobial drugs. Many sulfonamides are known to act as inhibitors of carbonic anhydrase.

-

Nitroaromatic Group: The nitro group is a key feature in several antimicrobial drugs. Its mechanism of action often involves enzymatic reduction within the target cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce cellular damage by reacting with biological macromolecules such as DNA and proteins.

Given these characteristics, it is plausible that Benzenesulfonamide, N-3-butenyl-2-nitro- could exhibit antimicrobial properties. A hypothetical mechanism of action is depicted below.

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion and Future Directions

Benzenesulfonamide, N-3-butenyl-2-nitro- is a compound with potential for biological activity based on its structural components. The lack of specific experimental data highlights an opportunity for further research. Future studies should focus on:

-

Definitive Synthesis and Characterization: Developing and optimizing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

Biological Screening: Evaluating the compound against a panel of microbial strains and cancer cell lines to identify any potential therapeutic activities.

-

Mechanism of Action Studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for initiating research into Benzenesulfonamide, N-3-butenyl-2-nitro-, providing a theoretical framework to guide experimental design.

References

The Fukuyama Amine Synthesis: A Technical Guide to its Discovery and Application

Abstract

The Fukuyama amine synthesis, a powerful and versatile method for the preparation of secondary amines, has become an indispensable tool in modern organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of this reaction. It details the core principles of the synthesis, which involves the use of nitrobenzenesulfonamides as both protecting and activating groups for primary amines. This document furnishes comprehensive experimental protocols for the key transformations, quantitative data on reaction outcomes, and graphical representations of the underlying mechanisms and workflows to facilitate a thorough understanding and practical application of this important synthetic methodology.

Introduction: The Genesis of a Versatile Amine Synthesis

The synthesis of secondary amines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, methods for the preparation of secondary amines often suffered from limitations such as harsh reaction conditions, low functional group tolerance, and the formation of over-alkylation byproducts.

In 1995, Professor Tohru Fukuyama and his colleagues at the University of Tokyo reported a novel and exceptionally mild method for the synthesis of secondary amines starting from primary amines. This groundbreaking work, published in Tetrahedron Letters, introduced the use of 2-nitrobenzenesulfonamides (nosylamides) as a key intermediate. The "Ns" (nosyl) group serves a dual role: it protects the primary amine and, due to its electron-withdrawing nature, acidifies the N-H proton, facilitating clean and efficient alkylation. The subsequent facile removal of the nosyl group under mild conditions using a thiol nucleophile cemented the Fukuyama amine synthesis as a highly practical and widely adopted methodology.

The Core Reaction: A Three-Step Approach

The Fukuyama amine synthesis is a three-step process that transforms a primary amine into a secondary amine:

-

Nosylation: The primary amine is first protected with a 2-nitrobenzenesulfonyl chloride (NsCl) or a related reagent to form the stable N-nosylamide.

-

Alkylation: The nosylamide is then alkylated. This can be achieved through a conventional SN2 reaction with an alkyl halide under basic conditions or, more commonly, through a Mitsunobu reaction with an alcohol.

-

Deprotection: The N,N-disubstituted nosylamide is deprotected using a thiol, typically in the presence of a base, to yield the desired secondary amine.

This sequence allows for the controlled and stepwise introduction of two different substituents on the nitrogen atom, providing access to a wide array of unsymmetrical secondary amines.

Data Presentation: Reaction Performance

The Fukuyama amine synthesis is known for its high efficiency and broad substrate scope. The following tables summarize typical yields for each of the key steps.

Table 1: Nosylation of Primary Amines

| Primary Amine | Base | Solvent | Yield (%) |

| Benzylamine | Pyridine | CH₂Cl₂ | 95 |

| 4-Methoxybenzylamine | Et₃N | CH₂Cl₂ | 98 |

| n-Butylamine | Pyridine | CH₂Cl₂ | 92 |

| Cyclohexylamine | Et₃N | CH₂Cl₂ | 94 |

Table 2: Alkylation of N-Nosylamides (Mitsunobu Reaction)

| N-Nosylamide | Alcohol | Reagents | Solvent | Yield (%) |

| N-Benzyl-Ns-amide | Ethanol | PPh₃, DEAD | THF | 98 |

| N-(4-Methoxybenzyl)-Ns-amide | Isopropanol | PPh₃, DEAD | THF | 95 |

| N-Butyl-Ns-amide | Benzyl alcohol | PPh₃, DEAD | THF | 93 |

| N-Cyclohexyl-Ns-amide | Phenethyl alcohol | PPh₃, DEAD | THF | 96 |

Table 3: Deprotection of N,N-Disubstituted Nosylamides

| N,N-Disubstituted Nosylamide | Thiol | Base | Solvent | Yield (%) |

| N-Benzyl-N-ethyl-Ns-amide | Thiophenol | K₂CO₃ | CH₃CN | 92 |

| N-(4-Methoxybenzyl)-N-isopropyl-Ns-amide | Thiophenol | K₂CO₃ | DMF | 94 |

| N-Butyl-N-benzyl-Ns-amide | Thiophenol | Cs₂CO₃ | DMF | 95 |

| N-Cyclohexyl-N-phenethyl-Ns-amide | Thiophenol | K₂CO₃ | CH₃CN | 93 |

Experimental Protocols

The following are detailed experimental procedures for the key steps of the Fukuyama amine synthesis, adapted from reliable sources.

Protocol 1: Nosylation of a Primary Amine

Reaction: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (1.05 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a solution of the primary amine in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

To this stirred solution, add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude nosylamide can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography on silica gel.

Protocol 2: Mitsunobu Alkylation of an N-Nosylamide

Reaction: N-Alkylation of a nosylamide with an alcohol under Mitsunobu conditions.

Materials:

-

N-Nosylamide (1.0 eq)

-

Alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the N-nosylamide, alcohol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct and to isolate the desired N,N-disubstituted nosylamide.

Protocol 3: Deprotection of an N,N-Disubstituted Nosylamide

Reaction: Removal of the nosyl group to yield the secondary amine.

Materials:

-

N,N-Disubstituted nosylamide (1.0 eq)

-

Thiophenol (3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the N,N-disubstituted nosylamide in acetonitrile or DMF, add potassium carbonate (or cesium carbonate) and thiophenol.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude secondary amine by column chromatography on silica gel or by distillation.

Mandatory Visualizations

Overall Workflow of the Fukuyama Amine Synthesis

Caption: Overall workflow of the Fukuyama amine synthesis.

Mechanism of the Mitsunobu Alkylation Step

Caption: Mechanism of the Fukuyama-Mitsunobu alkylation.

Mechanism of the Nosyl Deprotection Step

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.

Variations and Improvements

Since its initial discovery, several variations and improvements to the Fukuyama amine synthesis have been developed.

-

2,4-Dinitrobenzenesulfonamides (DNs-amides): The use of the 2,4-dinitrobenzenesulfonyl (DNs) group allows for orthogonal deprotection. The DNs group can be cleaved under milder conditions (e.g., with a thiol alone) than the Ns group, enabling the selective deprotection of one amine in the presence of another.[1]

-

Modified Mitsunobu Reagents: To simplify the purification of the alkylated product, modified phosphines and azodicarboxylates have been developed. For example, the use of polymer-bound reagents or reagents with fluorous tags allows for easy removal of the byproducts by filtration or extraction.

Conclusion

The Fukuyama amine synthesis has proven to be a robust and highly enabling method for the synthesis of a diverse range of secondary amines. Its mild reaction conditions, high yields, and broad functional group tolerance have made it a staple in the repertoire of synthetic organic chemists. The continued development of variations and improvements ensures that the Fukuyama amine synthesis will remain a valuable tool for the construction of complex molecules for the foreseeable future.

References

Spectroscopic and Synthetic Profile of N-3-butenyl-2-nitro-benzenesulfonamide: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-3-butenyl-2-nitro-benzenesulfonamide, a key intermediate in synthetic organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and a clear presentation of spectroscopic data.

Spectroscopic Data

The structural integrity and purity of synthesized N-3-butenyl-2-nitro-benzenesulfonamide were confirmed through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data.

Table 1: ¹H NMR Spectral Data for N-3-butenyl-2-nitro-benzenesulfonamide

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.13 - 8.08 | m | 1H | Ar-H | |

| 7.85 - 7.75 | m | 3H | Ar-H | |

| 5.86 | ddt | 17.0, 10.2, 6.7 | 1H | -CH=CH₂ |

| 5.61 | t | 6.4 | 1H | NH |

| 5.14 - 5.06 | m | 2H | -CH=CH₂ | |

| 3.29 | q | 6.6 | 2H | -CH₂-NH- |

| 2.33 | q | 6.7 | 2H | -CH₂-CH= |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for N-3-butenyl-2-nitro-benzenesulfonamide

| Chemical Shift (δ) (ppm) | Assignment |

| 147.9 | Ar-C |

| 133.8 | Ar-C |

| 133.6 | -CH=CH₂ |

| 133.1 | Ar-C |

| 131.0 | Ar-C |

| 125.6 | Ar-C |

| 118.2 | -CH=CH₂ |

| 44.0 | -CH₂-NH- |

| 33.5 | -CH₂-CH= |

Solvent: CDCl₃

Experimental Protocol: Synthesis of N-3-butenyl-2-nitro-benzenesulfonamide

The synthesis of N-3-butenyl-2-nitro-benzenesulfonamide was carried out following a standard procedure for the sulfonylation of primary amines.

Materials:

-

3-Butenylamine hydrochloride

-

2-Nitrobenzenesulfonyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

-

To a solution of 3-butenylamine hydrochloride (1.0 eq) in dichloromethane, 2-nitrobenzenesulfonyl chloride (1.0 eq) and potassium carbonate (2.2 eq) were added.

-

The resulting reaction mixture was stirred at room temperature for 64 hours.

-

Following the stirring period, water and a 10% aqueous solution of hydrochloric acid were carefully added to the mixture.

-

The organic layer was separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product was performed using column chromatography to afford N-3-butenyl-2-nitro-benzenesulfonamide as a pure compound.

General Notes on NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500, Avance DPX300, or DRX500 spectrophotometer with an internal deuterium lock. Chemical shifts are reported in parts per million (ppm) downfield of tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz). ¹³C NMR spectra were recorded with broad-band proton decoupling.[1]

Logical Workflow

The following diagram illustrates the key steps in the synthesis and characterization of N-3-butenyl-2-nitro-benzenesulfonamide.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of 2-Nitrobenzenesulfonamides

This document provides comprehensive safety and handling information for 2-nitrobenzenesulfonamides, a class of compounds utilized as key intermediates and reagents in organic synthesis and drug discovery. Adherence to proper safety protocols is critical when working with these chemicals.

Compound Identification and Properties

2-Nitrobenzenesulfonamide and its derivatives are characterized by a nitro group and a sulfonamide group attached to a benzene ring. The parent compound, 2-nitrobenzenesulfonamide, is a yellow to light brown crystalline powder.[1]

Table 1: Physical and Chemical Properties of 2-Nitrobenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 5455-59-4 | [2][3] |

| Molecular Formula | C₆H₆N₂O₄S | [2][3][4] |

| Molecular Weight | 202.19 g/mol | [2] |

| Melting Point | 190-194 °C | [1][3] |

| Solubility | Slightly soluble in water. | [1][3] |

| Appearance | Yellow to light brown crystalline powder. | [1] |

Safety and Hazard Information

2-Nitrobenzenesulfonamides are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard and Precautionary Statements for 2-Nitrobenzenesulfonamide

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [2][3][5] |

| H319 | Causes serious eye irritation. | [2][3][5] | |

| H335 | May cause respiratory irritation. | [2][3][5] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [2] |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2] | |

| P280 | Wear protective gloves/eye protection/face protection. | [2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling 2-nitrobenzenesulfonamides.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [6][7] |

| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | [6][7] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A dust mask (type N95) is recommended for handling the solid. | [6] |

Engineering Controls and Handling Procedures

-

Ventilation : Always handle in a well-ventilated area or under a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Handling : Avoid the formation of dust and aerosols.[6] Do not get in eyes, on skin, or on clothing.[8] Use non-sparking tools to prevent fire from electrostatic discharge.[6]

-

Hygiene : Wash hands thoroughly before breaks and after handling the material.[6]

Storage

-

Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and moisture.[3][7][8]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

-

Skin Contact : Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[6][8]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[6][8] Seek immediate medical attention.[8]

-

Ingestion : Rinse mouth with water. Do not induce vomiting.[6][8] Call a physician or Poison Control Center immediately.[6]

Caption: Logical workflow for the safe handling of 2-nitrobenzenesulfonamides.

Experimental Protocols

2-Nitrobenzenesulfonamides (Ns-amides) are extensively used in organic synthesis, particularly in the protection and subsequent alkylation of primary amines, as seen in the Fukuyama Amine Synthesis.[9]

Synthesis of 2-Nitrobenzenesulfonamide

This procedure outlines the synthesis of the parent compound from 2-nitrobenzenesulfonyl chloride.

-

Reaction Setup : Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

-

Ammonolysis : Add ammonium acetate (approx. 6 eq) to the solution.

-

Reaction Conditions : Heat the mixture to reflux and stir overnight.

-

Work-up : After the reaction is complete, collect the solid product by filtration.

-

Purification : Dry the solid product under vacuum to yield 2-nitrobenzenesulfonamide.[1]

Protection of a Primary Amine (Example: Fukuyama Amine Synthesis)

This protocol details the formation of an N-substituted-2-nitrobenzenesulfonamide.

-

Reaction Setup : In a two-necked, round-bottomed flask under a nitrogen atmosphere, charge the primary amine (e.g., 4-methoxybenzylamine, 1.1 eq), dichloromethane, and triethylamine (1.1 eq).[10]

-

Cooling : Cool the stirred mixture in an ice-water bath.[10]

-

Addition of Sulfonyl Chloride : Add 2-nitrobenzenesulfonyl chloride (1.0 eq) over approximately 5 minutes.[10]

-

Reaction : Continue stirring until the reaction is complete (monitored by TLC).

-

Work-up : The resulting N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide can then be isolated using standard aqueous work-up and purification techniques like column chromatography.[10]

Deprotection of the 2-Nitrobenzenesulfonyl (Ns) Group

The Ns group can be removed under mild conditions using a thiol nucleophile.[9]

-

Reagent Preparation : In a two-necked flask under nitrogen, charge thiophenol (2.5 eq) and acetonitrile. Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (2.5 eq) over 10 minutes.[9][10]

-

Addition of Ns-Amide : After 5 minutes, remove the ice bath and add the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.[9][10]

-

Reaction Conditions : Heat the reaction mixture in a 50°C oil bath for approximately 40 minutes.[9][10]

-

Work-up : Cool the mixture to room temperature, dilute with water, and extract the secondary amine product with dichloromethane.[9][10]

-

Purification : The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.[9][10]

Caption: Key stages of the Fukuyama amine synthesis using a 2-nitrobenzenesulfonamide intermediate.

Biological Activity and Applications

While primarily known as a synthetic intermediate, 2-nitrobenzenesulfonamide and related structures exhibit biological activity.

-

Enzyme Inhibition : 2-Nitrobenzenesulfonamide is reported to be a carbonic anhydrase inhibitor.[1][3] Carbonic anhydrases are a family of enzymes involved in various physiological processes, making their inhibitors relevant in drug development.

-

Synthetic Applications : It serves as a crucial reagent for synthesizing cyclic nitrogen compounds, pyrrolidines, and various alkaloids.[3] The Ns-group is valued for its ability to both protect an amine and activate it for subsequent alkylation reactions.[11]

-

Broad-Spectrum Activity of Sulfonamides : The broader sulfonamide class of compounds is known for a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.[12][13][14]

-

Role of the Nitro Group : The nitro (NO₂) moiety is a recognized scaffold in medicinal chemistry, often contributing to the biological activity of a molecule.[15] It can participate in redox reactions within cells, which can be a source of both therapeutic effect and potential toxicity.[15]

References

- 1. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

- 2. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cenmed.com [cenmed.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 2-Methyl-5-nitrobenzenesulfonamide - Safety Data Sheet [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2-Nitrobenzenesulfonamides in Total Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonamides, commonly referred to as nosylamides, have emerged as exceptionally versatile intermediates in the realm of organic synthesis, particularly in the construction of complex nitrogen-containing molecules. The nosyl (Ns) group serves as an excellent protecting group for primary and secondary amines. Its utility is underscored by its facile introduction, its stability to a range of reaction conditions, and, most importantly, its mild and selective removal. This unique combination of properties has led to its widespread adoption in the total synthesis of natural products and in the development of novel pharmaceuticals.

The key advantages of the nosyl group lie in the electron-withdrawing nature of the ortho-nitro group, which acidifies the N-H proton of the sulfonamide, facilitating its alkylation under mild basic conditions. This same electronic feature renders the aromatic ring susceptible to nucleophilic aromatic substitution, which is the basis for its cleavage under gentle conditions using thiolates. This application note provides a comprehensive overview of the use of 2-nitrobenzenesulfonamides in total synthesis, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Total Synthesis

2-Nitrobenzenesulfonamides are primarily employed in two critical transformations:

-

Protection of Amines: The nosyl group provides robust protection for primary and secondary amines, proving stable to various reaction conditions where other protecting groups might fail.

-

Fukuyama-Mitsunobu Reaction: This powerful reaction allows for the alkylation of nosyl-protected primary amines to furnish secondary amines. The acidic nature of the N-H bond in N-nosyl amides makes them suitable nucleophiles for the Mitsunobu reaction.[1]

The subsequent deprotection is typically achieved under mild conditions using a thiol and a base, regenerating the free amine without affecting other sensitive functional groups.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of amines with 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting nosylamide.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 5 min (addition) | Not explicitly stated, but used in subsequent step | [4] |

| Various primary amines | Pyridine | Dichloromethane | Not specified | High | [5] |

Table 2: Deprotection of 2-Nitrobenzenesulfonamides

| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | Potassium Hydroxide | Acetonitrile | 50 °C | 40 min | 89-91 | [4][6] |

| Various N-nosyl amines | 2-Mercaptoethanol | DBU | DMF | Room Temp | Not specified | High to Excellent | [2][3] |

| Various N-nosyl amines | Thiophenol | Cesium Carbonate | DMF | Room Temp | Not specified | High to Excellent | [2][3] |

| N-nosyl-N-methyl-L-phenylalanine phenacyl ester | Mercaptoacetic acid | Sodium Methoxide | Acetonitrile/Methanol | Reflux | Not specified | Good | [7] |

| Various N-nosyl amines | p-Mercaptobenzoic acid | Not specified | Not specified | Not specified | Not specified | Useful | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)

This protocol is adapted from the procedure described by Kurosawa, Kan, and Fukuyama.[4]

Materials:

-

Primary amine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine (or other suitable base like pyridine)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottomed flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.0-1.2 eq) in dichloromethane, cooled in an ice-water bath, add 2-nitrobenzenesulfonyl chloride (1.0-1.1 eq) portion-wise over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-nitrobenzenesulfonamide.

Protocol 2: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide using Thiophenol

This protocol is a generalized version of the method used in the Fukuyama amine synthesis.[4][6]

Materials:

-

N-substituted-2-nitrobenzenesulfonamide

-

Thiophenol

-

Potassium hydroxide (or another suitable base like cesium carbonate or DBU)

-

Acetonitrile (or DMF)

-

Standard laboratory glassware and stirring apparatus

-

Equipment for aqueous work-up and purification

Procedure:

-

In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile.

-

Cool the solution in an ice-water bath and add a solution of potassium hydroxide (2.5 eq) in water dropwise.

-

After stirring for 5 minutes, remove the ice bath and add a solution of the 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile to the reaction mixture.

-